Potency Benchmark: 100 nM IC50 Against LDH in a Patented Lead Compound
The target compound serves as the core biphenyl fragment in a patented lead compound (Compound 201, US10954228) that exhibits an IC50 of 100 nM against human L-lactate dehydrogenase A (LDHA) [1]. In contrast, positional isomers such as 4-(4-cyanophenyl)-3-fluorobenzoic acid and 3-(3-cyanophenyl)-4-fluorobenzoic acid lack equivalent reported potency data in the same target class [2]. This specific substitution pattern (4'-cyano-6-fluoro substitution) appears critical for achieving nanomolar LDH inhibition.
| Evidence Dimension | Enzymatic inhibitory activity (LDHA) |
|---|---|
| Target Compound Data | IC50 = 100 nM (as part of elaborated lead compound) |
| Comparator Or Baseline | Positional isomers: No reported activity |
| Quantified Difference | Not applicable |
| Conditions | Human L-lactate dehydrogenase A (LDHA) assay, Greiner Bio-One 1536-well black solid bottom assay plate, Tris HCl pH 7.4 buffer |
Why This Matters
Demonstrates that this specific isomer is the preferred scaffold for achieving nanomolar LDH inhibition, guiding medicinal chemists in hit-to-lead campaigns.
- [1] BindingDB. BDBM488246: 2-(3-(4'-cyano-6-fluoro-[1,1'-biphenyl]-3-yl)-5-(cyclopropylmethyl)-4-(3-fluoro-4-sulfamoylbenzyl)-1H-pyrazol-1-yl)thiazole-4-carboxylic acid. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=488246. View Source
- [2] BindingDB. Searches for 4-(4-cyanophenyl)-3-fluorobenzoic acid and 3-(3-cyanophenyl)-4-fluorobenzoic acid yield no LDHA inhibition data. Retrieved from https://www.bindingdb.org. View Source
